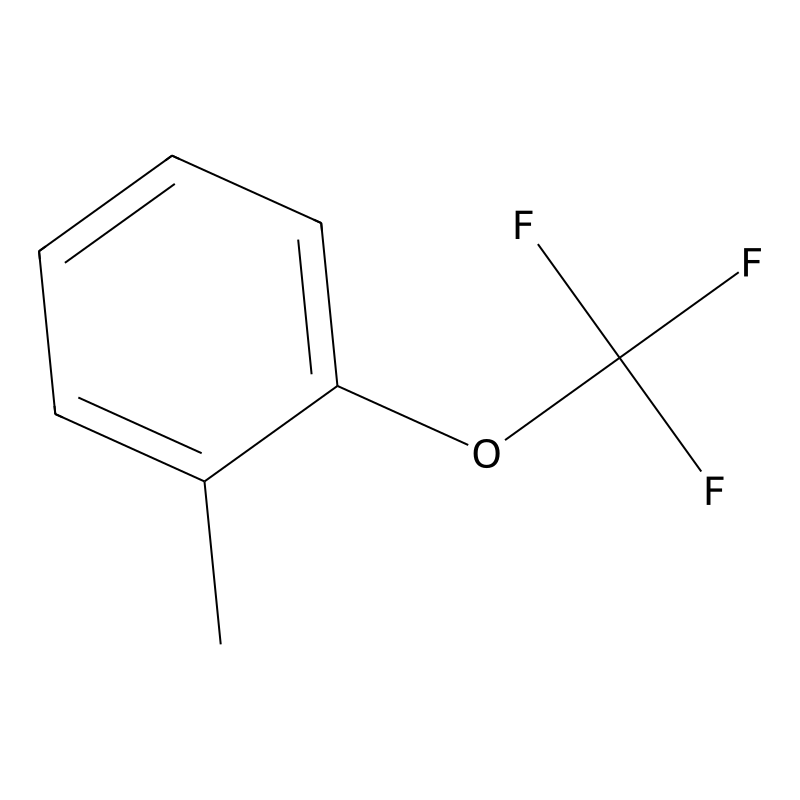

1-Methyl-2-(trifluoromethoxy)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

1-MTFB can be used as a building block in the synthesis of more complex organic molecules. The presence of the trifluoromethoxy group can influence the reactivity of the molecule, making it useful for creating new materials with specific properties.

Material science research

The trifluoromethyl group (CF3) can introduce unique electronic and steric properties to molecules. Researchers are exploring how 1-MTFB can be incorporated into polymers or other materials to investigate their potential applications in fields like organic electronics or functional materials.

Medicinal chemistry research

Due to its specific structure, 1-MTFB may have potential applications in medicinal chemistry research. However, more research is needed to understand its biological properties and potential uses in drug development [].

1-Methyl-2-(trifluoromethoxy)benzene has the molecular formula C₈H₇F₃O and a molecular weight of approximately 192.14 g/mol . The compound features a methyl group and a trifluoromethoxy group (-O-CF₃) attached to a benzene ring. This trifluoromethoxy group enhances the compound's lipophilicity and alters its electronic properties, making it useful in diverse applications.

- Nitration: The compound can be nitrated using a mixture of concentrated sulfuric and nitric acids, leading to the formation of nitro derivatives .

- Electrophilic Substitution: The trifluoromethoxy group can direct electrophilic substitution at the ortho or para positions on the benzene ring, depending on the reaction conditions.

- Reduction Reactions: The nitro derivatives formed can be reduced to amines, which are valuable intermediates in organic synthesis .

The synthesis of 1-Methyl-2-(trifluoromethoxy)benzene typically involves several steps:

- Preparation of Trifluoromethoxybenzene: This is often achieved from trichloromethoxybenzene through reaction with anhydrous hydrofluoric acid under controlled conditions .

- Nitration: The resulting trifluoromethoxybenzene is then subjected to nitration using a mixture of concentrated sulfuric and nitric acids .

- Final Isolation: The product is purified through solvent extraction and distillation techniques.

1-Methyl-2-(trifluoromethoxy)benzene finds applications in various fields:

- Pharmaceuticals: Its unique chemical properties make it a candidate for drug development.

- Material Science: Used as a precursor in the synthesis of advanced materials with specific electronic or optical properties.

- Agricultural Chemicals: Potential applications in developing agrochemicals due to its biological activity.

Several compounds share structural similarities with 1-Methyl-2-(trifluoromethoxy)benzene. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-Methyl-3-(trifluoromethoxy)benzene | Trifluoromethoxy group at position 3 | Different regioselectivity in reactions |

| 1-Chloro-2-(trifluoromethoxy)benzene | Chlorine substituent instead of methyl | Different reactivity patterns |

| 4-Trifluoromethoxyphenol | Hydroxyl group instead of methyl | Exhibits phenolic properties |

These compounds differ primarily in their substituents' positions and types, which significantly influence their chemical reactivity and biological activity.